

An In-depth Technical Guide to N-Benzylpropanamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylpropanamide*

Cat. No.: *B1265853*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylpropanamide is a secondary amide that serves as a crucial building block and structural motif in medicinal chemistry. While the core molecule itself has limited documented biological activity, its derivatives have emerged as a significant class of compounds, particularly in the development of anticonvulsant and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of **N-Benzylpropanamide**. Detailed experimental protocols for its synthesis are presented, along with a discussion of its relevance as a pharmacophore in drug discovery.

Chemical Structure and Identification

N-Benzylpropanamide, also known as N-benzylpropionamide, consists of a propanamide group in which one of the hydrogens on the nitrogen is substituted by a benzyl group.^[1] The molecule integrates a flexible ethyl chain, a planar amide linkage, and an aromatic phenyl ring.

Chemical Structure:

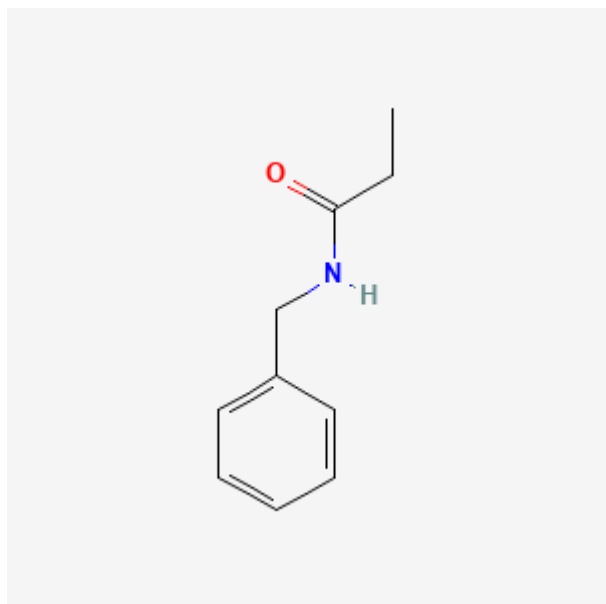


Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|------------------------------------|
| IUPAC Name | N-benzylpropanamide |
| CAS Number | 10264-12-7 |
| Molecular Formula | C ₁₀ H ₁₃ NO |
| Canonical SMILES | CCC(=O)NCC1=CC=CC=C1 |
| InChI Key | ZFNAETKJDHAQEN-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of **N-Benzylpropanamide** are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modification.

Table 2: Physicochemical Properties

| Property | Value | Source |
|------------------------------|--------------------------|--------|
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 343.6 °C at 760 mmHg | [1] |
| Density | 1.012 g/cm ³ | |
| LogP | 1.7 | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **N-Benzylpropanamide**. The following tables summarize the key spectroscopic features.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|---------------|---|
| ~ 7.20 - 7.40 | Multiplet | Aromatic protons (5H, C ₆ H ₅) |
| ~ 6.50 | Broad Singlet | Amide proton (1H, NH) |
| 4.45 | Doublet | Methylene protons (2H, N-CH ₂) |
| 2.25 | Quartet | Methylene protons (2H, CO-CH ₂) |
| 1.15 | Triplet | Methyl protons (3H, CH ₃) |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |
|----------------------|--|
| 173.5 | Carbonyl carbon (C=O) |
| 138.5 | Aromatic quaternary carbon |
| 128.7 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 43.8 | Methylene carbon (N-CH ₂) |
| 29.8 | Methylene carbon (CO-CH ₂) |
| 10.0 | Methyl carbon (CH ₃) |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------|
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |
| ~ 2970, 2930 | Medium | Aliphatic C-H Stretch |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1495, 1450 | Medium | Aromatic C=C Stretch |

Table 6: Mass Spectrometry Data

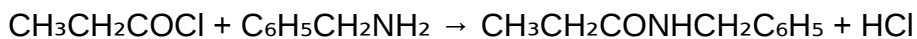
| m/z | Interpretation |
|-----|--|
| 163 | [M] ⁺ (Molecular Ion) |
| 106 | [C ₇ H ₈ N] ⁺ (Loss of propionyl group) |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 57 | [C ₃ H ₅ O] ⁺ (Propionyl cation) |

Experimental Protocols

Synthesis of N-Benzylpropanamide

The most common and straightforward method for the synthesis of **N-Benzylpropanamide** is the Schotten-Baumann reaction, which involves the acylation of benzylamine with propionyl chloride in the presence of a base.

Reaction Scheme:

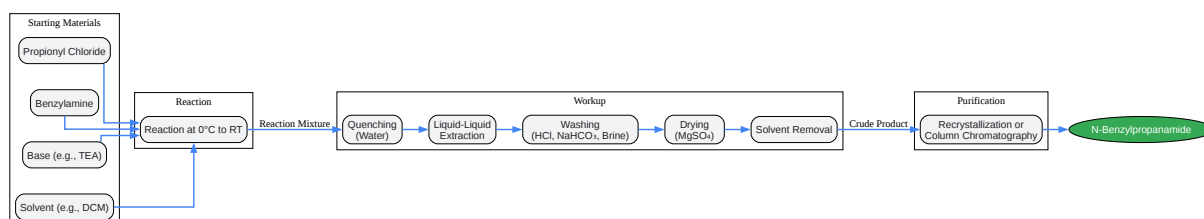


Materials and Reagents:

- Propionyl chloride
- Benzylamine
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **N-Benzylpropanamide**.



[Click to download full resolution via product page](#)

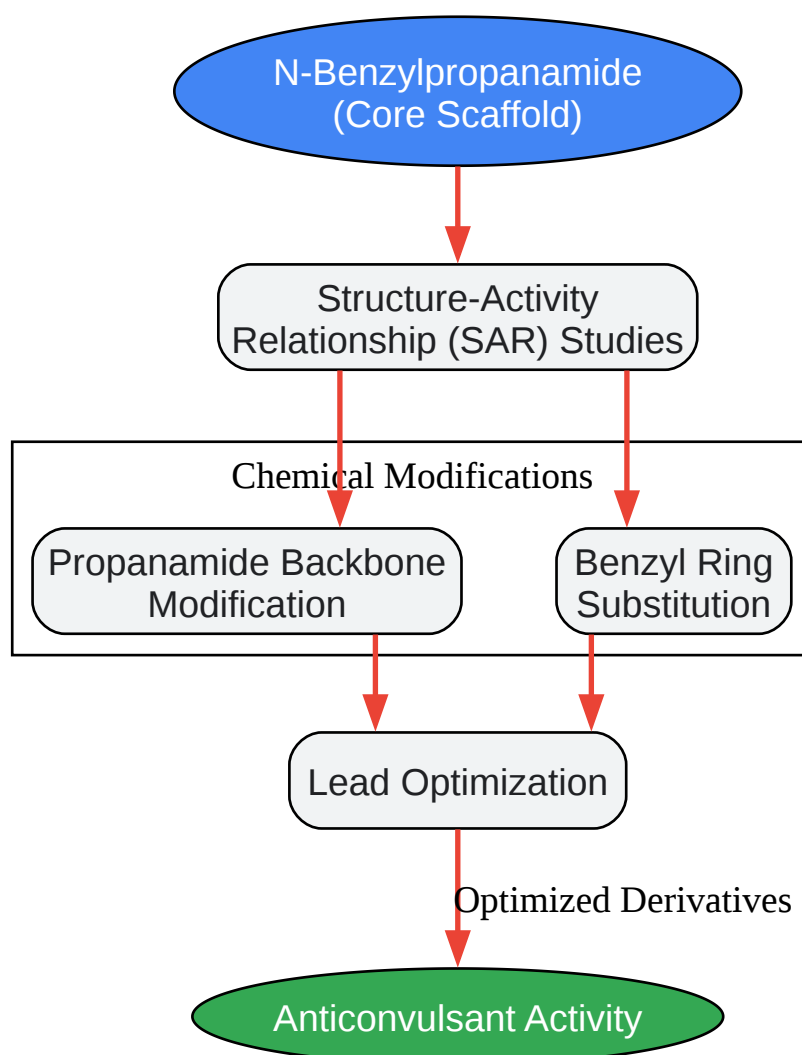
Caption: Synthesis workflow for **N-Benzylpropanamide**.

Biological Activity and Relevance in Drug Development

While **N-Benzylpropanamide** itself is not reported to have significant intrinsic biological activity, its core structure is a key pharmacophore in a class of neurologically active compounds. Numerous derivatives of **N-Benzylpropanamide** have been synthesized and evaluated for their anticonvulsant properties.[3][4]

These derivatives often feature substitutions on the propanamide backbone and/or the benzyl ring, which modulate their potency, selectivity, and pharmacokinetic profiles. For instance, compounds like N-benzyl-2-acetamidopropionamide have shown potent activity in animal models of epilepsy.[3][4] The N-benzyl moiety is thought to contribute to the binding of these molecules to their biological targets, which are often ion channels or enzymes within the central nervous system.

The anticonvulsant activity of these derivatives suggests that the **N-benzylpropanamide** scaffold can be effectively utilized to design novel therapeutics for neurological disorders. The logical relationship for the development of these compounds often starts with the core **N-Benzylpropanamide** structure, which is then systematically modified to optimize its pharmacological properties.



[Click to download full resolution via product page](#)

Caption: Drug development logic for **N-Benzylpropanamide** derivatives.

Conclusion

N-Benzylpropanamide is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile structure make it an ideal starting point for

the development of more complex and biologically active compounds. While the parent molecule may not be pharmacologically active, its role as a key structural component in a range of anticonvulsant agents highlights its significance for researchers and professionals in drug development. This guide provides the core technical information necessary to understand, synthesize, and utilize **N-Benzylpropanamide** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzylpropanamide | C₁₀H₁₃NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Benzylpropanamide: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265853#n-benzylpropanamide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com